Cas no 1271453-28-1 (5-chloro-2-(1,1-dioxo-1λ?-thiomorpholin-4-yl)benzonitrile)

5-chloro-2-(1,1-dioxo-1λ?-thiomorpholin-4-yl)benzonitrile 化学的及び物理的性質
名前と識別子
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- 5-chloro-2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)benzonitrile
- 5-chloro-2-(1,1-dioxo-1,4-thiazinan-4-yl)benzonitrile
- 5-chloro-2-(1,1-dioxo-1$l^{6},4-thiomorpholin-4-yl)benzonitrile
- Z991552918
- Benzonitrile, 5-chloro-2-(1,1-dioxido-4-thiomorpholinyl)-
- 5-chloro-2-(1,1-dioxo-1λ?-thiomorpholin-4-yl)benzonitrile
-
- インチ: 1S/C11H11ClN2O2S/c12-10-1-2-11(9(7-10)8-13)14-3-5-17(15,16)6-4-14/h1-2,7H,3-6H2
- InChIKey: VMKSBEUOQIWPIZ-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=C(C#N)C=1)N1CCS(CC1)(=O)=O
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 17
- 回転可能化学結合数: 1
- 複雑さ: 409
- XLogP3: 1.5
- トポロジー分子極性表面積: 69.6
5-chloro-2-(1,1-dioxo-1λ?-thiomorpholin-4-yl)benzonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-103606-5.0g |
5-chloro-2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)benzonitrile |
1271453-28-1 | 95% | 5g |
$2152.0 | 2023-06-10 | |
Enamine | EN300-103606-0.25g |
5-chloro-2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)benzonitrile |
1271453-28-1 | 95% | 0.25g |
$367.0 | 2023-10-28 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00957916-1g |
5-Chloro-2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)benzonitrile |
1271453-28-1 | 98% | 1g |
¥3717.0 | 2023-04-03 | |
Enamine | EN300-103606-0.5g |
5-chloro-2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)benzonitrile |
1271453-28-1 | 95% | 0.5g |
$579.0 | 2023-10-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN14729-500MG |
5-chloro-2-(1,1-dioxo-1λ?-thiomorpholin-4-yl)benzonitrile |
1271453-28-1 | 95% | 500MG |
¥ 2,574.00 | 2023-03-31 | |
Enamine | EN300-103606-10.0g |
5-chloro-2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)benzonitrile |
1271453-28-1 | 95% | 10g |
$3191.0 | 2023-06-10 | |
Enamine | EN300-103606-10g |
5-chloro-2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)benzonitrile |
1271453-28-1 | 95% | 10g |
$3191.0 | 2023-10-28 | |
1PlusChem | 1P019ZF7-10g |
5-chloro-2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)benzonitrile |
1271453-28-1 | 95% | 10g |
$4006.00 | 2023-12-25 | |
1PlusChem | 1P019ZF7-2.5g |
5-chloro-2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)benzonitrile |
1271453-28-1 | 95% | 2.5g |
$1859.00 | 2023-12-25 | |
1PlusChem | 1P019ZF7-250mg |
5-chloro-2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)benzonitrile |
1271453-28-1 | 95% | 250mg |
$516.00 | 2024-07-09 |
5-chloro-2-(1,1-dioxo-1λ?-thiomorpholin-4-yl)benzonitrile 関連文献
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
5-chloro-2-(1,1-dioxo-1λ?-thiomorpholin-4-yl)benzonitrileに関する追加情報
Introduction to 5-chloro-2-(1,1-dioxo-1λ?-thiomorpholin-4-yl)benzonitrile (CAS No. 1271453-28-1)
5-chloro-2-(1,1-dioxo-1λ?-thiomorpholin-4-yl)benzonitrile, identified by its CAS number 1271453-28-1, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by a benzonitrile core functionalized with a chloro group and a thiomorpholine moiety. The structural features of this molecule make it a promising candidate for further exploration in drug discovery and development, particularly in the quest for novel therapeutic agents targeting various biological pathways.
The benzonitrile moiety is a well-known pharmacophore in medicinal chemistry, often contributing to the bioactivity of small molecules through its ability to interact with biological targets such as enzymes and receptors. In 5-chloro-2-(1,1-dioxo-1λ?-thiomorpholin-4-yl)benzonitrile, the presence of the chloro substituent at the 5-position of the benzene ring introduces additional electronic and steric effects that can modulate the compound's interactions with biological systems. These effects are critical in determining the compound's pharmacokinetic properties, including solubility, permeability, and metabolic stability.
The thiomorpholine component of the molecule is another key feature that enhances its potential as a pharmacological agent. Thiomorpholine derivatives are known for their versatility in drug design, often serving as scaffolds for compounds with diverse biological activities. The presence of the 1,1-dioxo group within the thiomorpholine ring further complicates the molecular structure, potentially influencing both the electronic properties and the spatial conformation of the molecule. These structural elements collectively contribute to the unique chemical profile of 5-chloro-2-(1,1-dioxo-1λ?-thiomorpholin-4-yl)benzonitrile, making it an intriguing subject for further investigation.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of complex molecules with greater accuracy. These tools have been instrumental in analyzing the potential interactions between 5-chloro-2-(1,1-dioxo-1λ?-thiomorpholin-4-yl)benzonitrile and various biological targets. For instance, studies using molecular docking simulations have suggested that this compound may exhibit inhibitory activity against certain enzymes implicated in inflammatory pathways. Such findings align with the growing interest in developing novel anti-inflammatory agents, which are essential for treating a wide range of chronic diseases.
The synthesis of 5-chloro-2-(1,1-dioxo-1λ?-thiomorpholin-4-yl)benzonitrile represents a significant achievement in organic chemistry, demonstrating the ability to construct complex heterocyclic frameworks with high precision. The synthetic route involves multiple steps, including condensation reactions, cyclization processes, and functional group transformations. Each step must be carefully optimized to ensure high yield and purity, which are critical for subsequent biological evaluation. The development of efficient synthetic methodologies is a cornerstone of modern drug discovery, enabling researchers to access a wide array of novel compounds for therapeutic investigation.
In addition to its potential as a standalone therapeutic agent, 5-chloro-2-(1,1-dioxo-1λ?-thiomorpholin-4-yl)benzonitrile may also serve as a valuable building block for more complex drug candidates. By modifying specific functional groups or introducing additional substituents, researchers can generate derivatives with tailored biological properties. This modular approach to drug design allows for rapid exploration of chemical space and increases the likelihood of identifying compounds with optimized efficacy and safety profiles.
The growing body of literature on 5-chloro-2-(1,1-dioxo-1λ?-thiomorpholin-4-yl)benzonitrile underscores its significance in pharmaceutical research. Several studies have reported on its chemical properties, synthetic strategies, and preliminary biological evaluations. These investigations have provided valuable insights into how structural modifications can influence bioactivity, offering guidance for future research efforts. As our understanding of biological systems continues to evolve, compounds like 5-chloro-2-(1,1-dioxo-1λ?-thiomorpholin-4-yll)benzonitrile will remain at the forefront of drug discovery efforts aimed at addressing unmet medical needs.
The future prospects for 5-chloro-2-(1,1-dioxo-lλ?-thiomorphollin-l-l)-yl)benzonitrile are promising, with ongoing research expected to yield new insights into its potential therapeutic applications. Collaborative efforts between chemists, biologists, and pharmacologists will be crucial in translating laboratory discoveries into clinical reality. As new technologies and methodologies emerge, our ability to explore complex molecular structures will continue to advance, opening up new avenues for innovation in medicine.
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